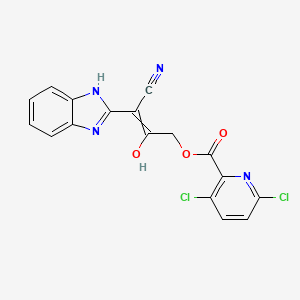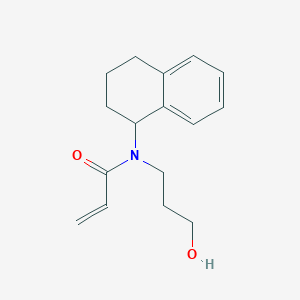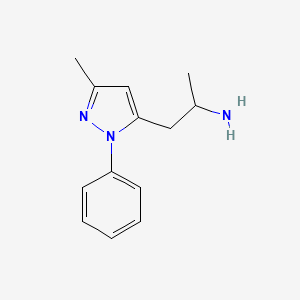
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine” is a chemical compound with the molecular formula C14H18N4 . It is used as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are selective and orally active dipeptidylpeptidase 4 inhibitors used as antidiabetic agents .
Molecular Structure Analysis
The molecular weight of this compound is 242.32 . The IUPAC name is “1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine” and the InChI code is "1S/C14H18N4/c1-12-11-14(17-9-7-15-8-10-17)18(16-12)13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3" . The 3D structure of the compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a boiling point of 429°C at 760 mmHg . The flash point is 213°C . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis of Heterocycles
The chemistry of pyrazoline derivatives, such as 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine, is a vibrant area of research due to its utility in synthesizing various heterocyclic compounds. These compounds serve as building blocks in the synthesis of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more, showcasing their versatility in generating diverse chemical structures. The unique reactivity of these derivatives under mild reaction conditions facilitates the generation of a wide range of heterocycles from precursors including amines, α-aminocarboxylic acids, and phenols, among others. This reactivity is leveraged in the synthesis of both heterocyclic compounds and dyes, illustrating the compound's broad applicability in chemical synthesis and materials science (Gomaa & Ali, 2020).
Antifungal Applications
Research into the chemical synthesis of small molecules against Fusarium oxysporum highlights the potential antifungal applications of pyrazoline derivatives. By examining the structure-activity relationships of various compounds, researchers have identified specific pharmacophore sites that contribute to antifungal activity. These insights are crucial for developing effective antifungal agents and understanding their mechanisms of action against specific pathogens (Kaddouri et al., 2022).
Anticancer Research
The synthesis and biological evaluation of pyrazoline derivatives have revealed their significant potential as anticancer agents. These compounds exhibit a broad spectrum of biological activities, with many demonstrating efficacy against various cancer cell lines. The research encompasses the development of new synthetic strategies to enhance the anticancer activity of pyrazoline derivatives, underscoring the role of these compounds in the ongoing search for novel therapeutic agents (Ray et al., 2022).
Monoamine Oxidase Inhibition
Pyrazoline derivatives have been identified as promising inhibitors of monoamine oxidase (MAO), an enzyme relevant in the context of neurological disorders. The structural diversity and modification of the pyrazoline nucleus have been explored to enhance selectivity and activity toward MAO-A and MAO-B isoenzymes. These findings are crucial for the development of new therapeutic agents for treating depression and other psychiatric conditions (Mathew et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1-(5-methyl-2-phenylpyrazol-3-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10(14)8-13-9-11(2)15-16(13)12-6-4-3-5-7-12/h3-7,9-10H,8,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRLVKNGJYRHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CC(C)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-[(methylcarbamoyl)amino]prop-2-enamide](/img/structure/B2802404.png)
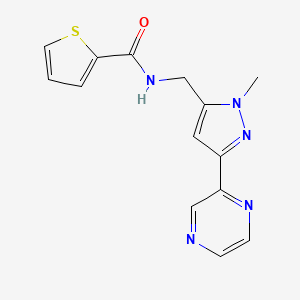
![5-{[(3-Methylbenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2802409.png)
![[4-(2-ethoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2802412.png)
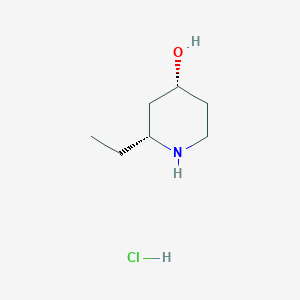
![(2E)-3-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2802415.png)
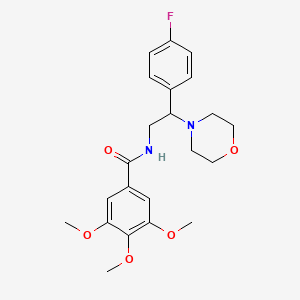
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2802418.png)
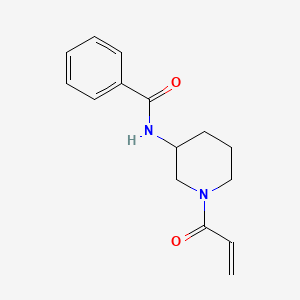
![2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]-1,3-difluorobenzene](/img/structure/B2802420.png)
![N-(3,5-dimethylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2802422.png)
![2-(7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol](/img/structure/B2802423.png)
